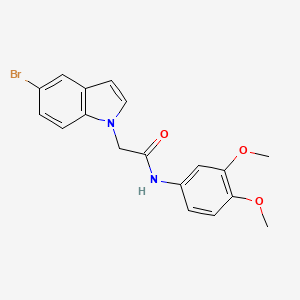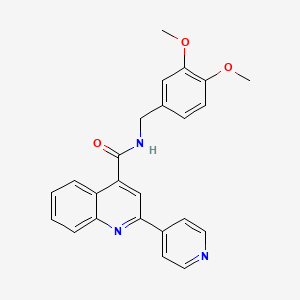![molecular formula C18H14ClNO3 B11156660 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156660.png)
9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound has garnered interest due to its potential pharmacological properties, particularly its anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity through careful control of reaction conditions and purification processes such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Its anti-inflammatory properties make it a candidate for studying inflammatory pathways.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The anti-inflammatory activity of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways play crucial roles in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar Compounds
9-substituted-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
1,3-oxazines: These heterocyclic compounds also display significant pharmacological and materials applications.
Uniqueness
The uniqueness of 9-(2-chlorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent anti-inflammatory activity, coupled with a potentially favorable safety profile, makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
9-[(2-chlorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C18H14ClNO3/c19-15-4-2-1-3-13(15)9-20-10-14-16(22-11-20)7-5-12-6-8-17(21)23-18(12)14/h1-8H,9-11H2 |
InChI Key |
KWSKXHGMEFBGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3)OCN1CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-bis[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11156582.png)
![3-[(3-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156589.png)
![1-phenyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B11156599.png)

![N-(2,6-Dichloro-4-methylphenyl)-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide](/img/structure/B11156611.png)

![tert-butyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156620.png)

![4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11156627.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11156637.png)
![Ethyl 4-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate](/img/structure/B11156638.png)
![3-[(2S)-1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl]quinazolin-4(3H)-one](/img/structure/B11156651.png)
![3-{3-[4-(4-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11156653.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11156656.png)
